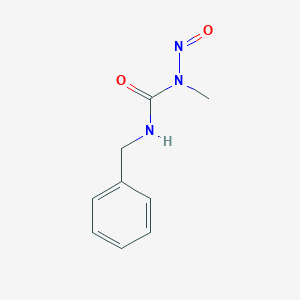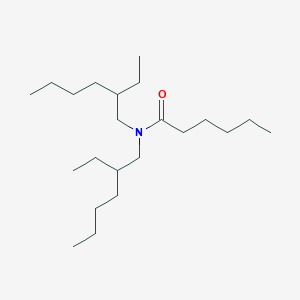![molecular formula C12H14ClNO2 B14318820 Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate CAS No. 112547-79-2](/img/structure/B14318820.png)
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound is characterized by the presence of a chloro group and a dimethylphenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate typically involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-dimethylaniline and ethyl alcohol.
Reduction: Ethyl (2Z)-amino[(2,6-dimethylphenyl)imino]acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate involves its interaction with specific molecular targets. The chloro group and the imine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2Z)-[(4-methoxyphenyl)imino]acetate
- Ethyl (2Z)-[(4-nitrophenyl)imino]acetate
- Ethyl (2Z)-[(4-chlorophenyl)imino]acetate
Uniqueness
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
112547-79-2 |
|---|---|
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
ethyl 2-chloro-2-(2,6-dimethylphenyl)iminoacetate |
InChI |
InChI=1S/C12H14ClNO2/c1-4-16-12(15)11(13)14-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
DBLUXIFODOSYLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NC1=C(C=CC=C1C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)





![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)

![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)

![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)

![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
